molecular formula C17H26O2 B594233 Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate CAS No. 873108-81-7

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate

Cat. No. B594233
M. Wt: 262.393
InChI Key: GRTBKGOZZPTTEE-UHFFFAOYSA-N
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Description

“Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate” is a chemical compound with the molecular formula C17H26O2 . It is a type of polyunsaturated fatty acid methyl ester (FAME) and is also known as "Methyl (4Z,7Z,10Z,13Z)-4,7,10,13-hexadecatetraenoate" .


Molecular Structure Analysis

The molecular structure of “Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate” is characterized by its molecular formula C17H26O2 . The compound has a molecular weight of 262.39 . The compound’s structure includes multiple double bonds, which are indicated by the “Z” notation in its name .


Physical And Chemical Properties Analysis

“Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate” is a liquid at room temperature . It has a molecular weight of 262.39 and a molecular formula of C17H26O2 .

Scientific Research Applications

Fatty Acid Profiling in Marine Algae

A study conducted by Schlotterbeck, Kolb, and Lämmerhofer (2018) in the "Journal of Separation Science" discusses the presence of hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid in Wakame algae. They developed a method for extracting this ω-3 poly-unsaturated fatty acid and conducted a comprehensive profiling of fatty acids using liquid chromatography and mass spectrometry. This research highlights the importance of this compound in marine algae and its potential applications in analytical standards (Schlotterbeck, Kolb, & Lämmerhofer, 2018).

Analysis in Food Supplements

In another study by the same authors in "Analytical and Bioanalytical Chemistry" (2018), they explored the presence of hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid in marine-based food supplements like fish oil or algae extracts. The study developed a method for accurate analysis of this fatty acid in such supplements, emphasizing its relevance in nutritional sciences and potential impact on chemoresistance (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).

Microalgae Derived Oxylipins

Research by De los Reyes et al. (2014) in "Phytochemistry" found that the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana contain compounds derived from hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid. These compounds demonstrated anti-inflammatory properties by inhibiting TNF-α production in macrophages. This study suggests potential therapeutic applications of these compounds in managing inflammation (De los Reyes, Ávila-Román, Ortega, De la Jara, García-Mauriño, Motilva, & Zubı́a, 2014).

Novel Conjugated Polyene Fatty Acids

Mikhailova et al. (1995) in "Lipids" investigated novel polyunsaturated fatty acids in the green macroalga Anadyomene stellata, including hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid. They studied the biosynthesis and structure of these fatty acids, indicating their unique biochemical properties and potential applications in biotechnology and marine biology (Mikhailova, Bemis, Wise, Gerwick, Norris, & Jacobs, 1995).

properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBKGOZZPTTEE-GJDCDIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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